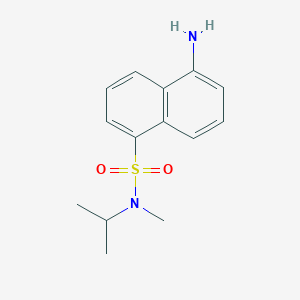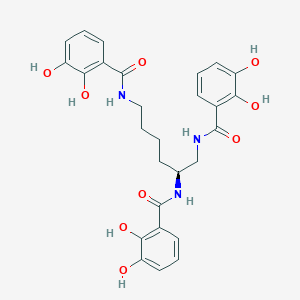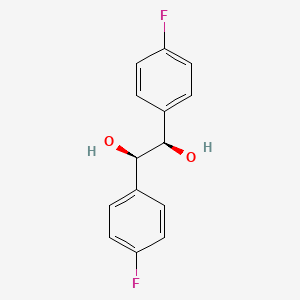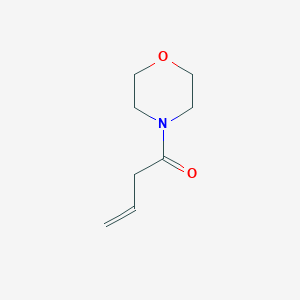![molecular formula C22H16N2O2 B14252202 Pyridine, 2,2'-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis- CAS No. 403823-41-6](/img/structure/B14252202.png)
Pyridine, 2,2'-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2,2’-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis- is a complex organic compound characterized by its unique structure, which includes two pyridine rings connected by a 4,5-dimethoxy-1,2-phenylene group through ethynediyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,2’-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis- typically involves the coupling of pyridine derivatives with a 4,5-dimethoxy-1,2-phenylene precursor. The reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2,2’-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the ethynediyl linkages to ethylene linkages.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions include quinone derivatives, ethylene-linked compounds, and various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
Pyridine, 2,2’-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and organic semiconductors.
Mecanismo De Acción
The mechanism of action of Pyridine, 2,2’-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, which can modulate the activity of biological molecules. The ethynediyl linkages provide rigidity, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- Pyridine, 4,4’-[(2,5-dimethoxy-1,4-phenylene)di-2,1-ethenediyl]bis-
- Pyridine, 4,4’-[(2,5-dimethoxy-1,4-phenylene)di-2,1-ethenediyl]bis-
- Pyridine, 4,4’-[(2,5-dimethoxy-1,4-phenylene)di-2,1-ethenediyl]bis-
Uniqueness
Pyridine, 2,2’-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis- is unique due to its specific ethynediyl linkages and the positioning of the methoxy groups on the phenylene ring. These structural features confer distinct electronic properties and reactivity, making it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
403823-41-6 |
|---|---|
Fórmula molecular |
C22H16N2O2 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
2-[2-[4,5-dimethoxy-2-(2-pyridin-2-ylethynyl)phenyl]ethynyl]pyridine |
InChI |
InChI=1S/C22H16N2O2/c1-25-21-15-17(9-11-19-7-3-5-13-23-19)18(16-22(21)26-2)10-12-20-8-4-6-14-24-20/h3-8,13-16H,1-2H3 |
Clave InChI |
MXQXNSHLJWCQOZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C#CC2=CC=CC=N2)C#CC3=CC=CC=N3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl-](/img/structure/B14252128.png)
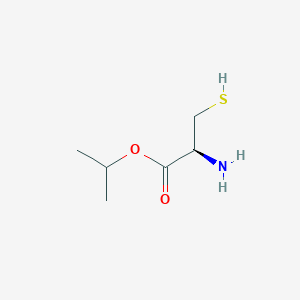
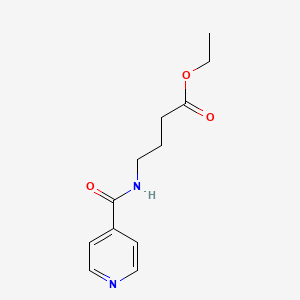
![5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14252146.png)
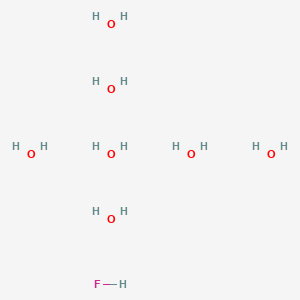
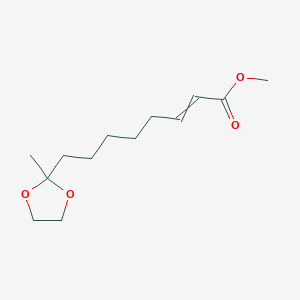
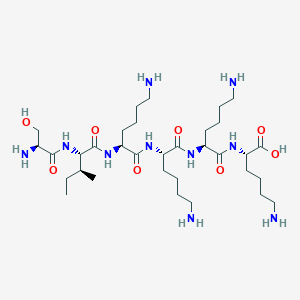
![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14252173.png)

